7-(Phenylsulfanyl)bicyclo[2.2.1]heptane
Description
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane is a norbornane derivative featuring a bicyclic scaffold with a phenylsulfanyl (thioether) substituent at the 7-position. The bicyclo[2.2.1]heptane framework is a privileged structure in medicinal and synthetic chemistry due to its inherent rigidity, stereochemical control, and bioactivity. This compound combines the scaffold’s stability with the sulfur atom’s electronic and steric effects, making it valuable for catalysis, drug design, and materials science .
Properties
CAS No. |
94110-62-0 |
|---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
7-phenylsulfanylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16S/c1-2-4-12(5-3-1)14-13-10-6-7-11(13)9-8-10/h1-5,10-11,13H,6-9H2 |
InChI Key |
ZGCNPTLUGXDASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)bicyclo[221]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structuresSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic structure or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the 7-position significantly influences properties. Key comparisons include:
Key Observations :
Bioactivity and Toxicity
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